Product packaging for Alanine, N-piperonyl-(Cat. No.:CAS No. 3201-30-7)

Alanine, N-piperonyl-

Cat. No.: B14751896
CAS No.: 3201-30-7
M. Wt: 223.22 g/mol
InChI Key: LMYHQSMZZIZIOM-UHFFFAOYSA-N
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Description

Alanine, N-piperonyl- is a specialized amino acid conjugate of significant interest in biochemical and physiological research. This compound features a piperonyl moiety, a functional group known for its role in biological interactions, linked to the alanine backbone. The primary research value of this compound lies in the study of metabolic pathways and detoxification mechanisms in biological systems. Piperonyl derivatives, such as piperonyl butoxide, are extensively used as synergists in entomological studies to investigate the mode of action and metabolism of insecticides . Furthermore, research on related piperonylic acid conjugates with amino acids, including alanine, has been conducted to understand their formation and role in insects . The presence of the alanine component, a fundamental proteinogenic amino acid involved in key processes like the glucose-alanine cycle, makes this conjugate a valuable probe for studying amino acid utilization and transformation . Researchers may employ Alanine, N-piperonyl- in studies aimed at elucidating enzyme functions, metabolic fate, and the biochemical basis of synergism. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B14751896 Alanine, N-piperonyl- CAS No. 3201-30-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3201-30-7

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)propanoic acid

InChI

InChI=1S/C11H13NO4/c1-7(11(13)14)12-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7,12H,5-6H2,1H3,(H,13,14)

InChI Key

LMYHQSMZZIZIOM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Model Architecture and Training:several Neural Network Architectures Have Proven Effective for Developing Mlffs for Amino Acids and Peptides. Prominent Examples Include:

ANI (ANAKIN-ME): This deep learning potential uses atomic environment vectors (AEVs) to represent the local chemical environment of each atom. nih.govufl.edu It has been trained on extensive datasets of small organic molecules and has shown excellent transferability and accuracy for systems containing H, C, N, and O atoms. nih.govrsc.org For instance, the ANI-1x potential was trained on a dataset of 5 million structures. rsc.org

SchNet: This is a continuous-filter convolutional neural network designed to model quantum interactions directly from atomic positions. neurips.ccarxiv.org It generates a smooth potential energy surface and provides energy-conserving forces, making it well-suited for MD simulations. neurips.cc

HIP-NN (Hierarchically Interacting Particle Neural Network): This model has also been successfully applied to study amino acid systems like alanine (B10760859) dipeptide, demonstrating chemical accuracy with errors less than 1 kcal/mol for MD trajectories. rsc.orgchemrxiv.org

CHARMM-NN: This approach builds upon traditional force fields like CHARMM by adding a neural network correction term. The protein is fragmented into dipeptide units, and an NN model is trained on QM data for these fragments, enhancing compatibility with existing MD programs. nih.gov

The training process involves optimizing the neural network's parameters to minimize the difference between its predictions of energies and forces and the reference QM data. researchgate.net

Validation and Simulation:once Trained, the Mlff Must Be Rigorously Validated. This Involves Testing Its Performance on Data Not Included in the Training Set. for a Molecule Like N Piperonyl Alanine, Key Validation Metrics Would Include the Root Mean Square Error Rmse for Energies and Forces Compared to Qm Calculations. Studies on Similar Systems Provide a Benchmark for Expected Accuracy.

MLFF ModelSystemEnergy RMSE (kcal/mol)Force RMSE (kcal/mol/Å)Reference
ANI-1Small Organic Molecules (up to 54 atoms)0.56- researchgate.net
HIP-NN-TSAlanine (B10760859) Dipeptide< 1.0- rsc.orgchemrxiv.org
CHARMM-NNAlanine/Glycine (B1666218) Polypeptides~0.6 (per fragment)~5.0 nih.gov

Following validation, the MLFF can be used to run large-scale MD simulations. These simulations can explore the conformational landscape, predict stable structures, and investigate dynamic processes such as folding or binding events over timescales that are inaccessible to direct QM-based MD. instadeep.com For N-piperonyl alanine, this would allow for detailed characterization of its conformational preferences, intramolecular interactions, and solvent effects.

Addressing Challenges with Non Canonical Amino Acids:n Piperonyl Alanine is a Non Canonical Amino Acid, Meaning It is Not One of the 20 Common Proteinogenic Amino Acids. While Many Mlffs Are Trained on Datasets of Common Molecules, Their Application to Modified Residues Requires Special Consideration.protrein.euthe Accuracy of an Mlff is Highly Dependent on the Diversity of the Chemical Space Represented in Its Training Data.rsc.org

To accurately model a modified residue like N-piperonyl alanine (B10760859), one of two strategies is typically employed:

Transfer Learning: A model pre-trained on a large, general dataset (like ANI or SchNet) can be fine-tuned on a smaller, specific dataset containing the N-piperonyl group and similar structures. This approach leverages the knowledge already embedded in the model and adapts it to the new chemical space. protrein.eu

De Novo Parameterization: A new MLFF can be developed from scratch using a dedicated training set. This involves generating QM data for a library of fragments containing the N-piperonyl moiety. acs.org While more computationally intensive, this approach can yield a highly accurate and specialized force field. For instance, the Espaloma framework allows for the retraining of a versatile and accurate force field on new data within a single GPU-day. rsc.org

Active learning is a particularly powerful technique in this context. It involves an iterative process where the ML model identifies regions of the conformational space where its predictions are most uncertain. New QM calculations are then performed for these specific conformations and added to the training set, progressively improving the model's accuracy and reliability with a minimal number of additional calculations. chemrxiv.org Studies on alanine dipeptide have shown that active learning can improve accuracy by approximately 30% with only a small amount of new data. chemrxiv.org

Molecular Interactions and Biochemical Mechanism Elucidation

Investigation of Enzyme Inhibition Mechanisms

The structural characteristics of Alanine (B10760859), N-piperonyl-, featuring a piperonyl moiety attached to an alanine backbone, suggest the potential for interaction with various enzyme systems. The piperonyl group, in particular, is a well-known pharmacophore that can influence the inhibitory activity of a molecule.

Alpha-Glucosidase Inhibition by Piperonyl Derivatives

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on Alanine, N-piperonyl- are not available, research on related piperonyl-containing compounds, such as piperine (B192125), has demonstrated notable inhibitory effects on α-glucosidase. This inhibition is thought to occur through competitive binding to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides. The methylenedioxyphenyl group of the piperonyl moiety is crucial for this interaction, potentially forming hydrophobic and hydrogen bond interactions with the amino acid residues in the enzyme's active site.

It is hypothesized that Alanine, N-piperonyl- could exhibit similar inhibitory properties. The alanine portion of the molecule might further influence binding affinity and specificity.

Table 1: Hypothetical Alpha-Glucosidase Inhibition by Piperonyl Derivatives

CompoundType of InhibitionIC50 (µM)
Acarbose (Control)Competitive250
PiperineCompetitive150
Alanine, N-piperonyl- Competitive (Hypothesized) 180

Note: The data for Alanine, N-piperonyl- is hypothetical and for illustrative purposes.

Alanine Racemase Inhibition Mechanisms and Binding Site Interactions

Alanine racemase is a bacterial enzyme essential for the synthesis of the peptidoglycan cell wall, making it an attractive target for antimicrobial agents. This enzyme catalyzes the interconversion of L-alanine and D-alanine. The inhibition of alanine racemase can disrupt bacterial cell wall formation, leading to cell lysis. While there is no direct evidence of Alanine, N-piperonyl- inhibiting this enzyme, the structural similarity of the alanine core to the natural substrate suggests a potential for competitive inhibition.

The N-piperonyl group could play a significant role in the binding interaction. It might occupy a hydrophobic pocket adjacent to the active site, thereby stabilizing the enzyme-inhibitor complex. The interaction would likely involve the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which is essential for the catalytic activity of alanine racemase.

Modulation of Microsomal Mixed-Function Oxidases and Cytochrome P450 Systems

The piperonyl group is a well-documented modulator of microsomal mixed-function oxidases, particularly the cytochrome P450 (CYP450) system. Compounds containing a piperonyl moiety, such as piperonyl butoxide, are known to act as inhibitors of various CYP450 isozymes. This inhibition typically occurs through the formation of a stable metabolic intermediate complex with the heme iron of the cytochrome, rendering the enzyme inactive.

Table 2: Potential Cytochrome P450 Inhibition Profile of Alanine, N-piperonyl-

CYP450 IsozymePredicted Inhibition
CYP3A4Strong
CYP2D6Moderate
CYP1A2Weak
CYP2C9Moderate

Note: This table represents a predicted inhibition profile based on the known effects of piperonyl compounds.

Receptor Binding and Activation Studies

The N-acyl-alanine structure of the compound suggests potential interactions with various receptors. While specific binding studies for Alanine, N-piperonyl- are not available, research on other N-substituted alanine derivatives has shown a range of biological activities, implying receptor engagement. For instance, certain alaninamide derivatives have demonstrated antiseizure activity, which may be mediated through interactions with neuronal receptors or ion channels.

The piperonyl group could also contribute to receptor binding by providing additional hydrophobic and electronic interactions. Further investigation is required to identify the specific receptors that may be targeted by Alanine, N-piperonyl- and to characterize the nature of these interactions, whether agonistic or antagonistic.

Characterization of Molecular Pathways at the Sub-Cellular Level

The potential enzymatic and receptor interactions of Alanine, N-piperonyl- would likely translate into the modulation of specific intracellular signaling pathways. For example, inhibition of α-glucosidase would impact the glucose metabolism pathway. Similarly, modulation of CYP450 enzymes could affect steroid hormone synthesis and other metabolic pathways.

Furthermore, some N-acyl-amino acids have been shown to influence inflammatory pathways. It is conceivable that Alanine, N-piperonyl- could modulate signaling cascades such as the NF-κB or MAPK pathways, which are central to the inflammatory response. The precise molecular pathways affected would need to be elucidated through targeted cellular and molecular studies.

Biochemical Effects on Enzyme Activities (e.g., Alanine Aminotransferase, Aspartate Aminotransferase)

Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key enzymes in amino acid metabolism and are important biomarkers for liver function. Given that Alanine, N-piperonyl- is an alanine derivative, it is plausible that it could interact with these transaminases. The interaction could be as a substrate, an inhibitor, or a modulator of their activity.

Any significant effect on ALT and AST levels would have clinical implications. However, without experimental data, the nature and extent of the interaction of Alanine, N-piperonyl- with these enzymes remain speculative.

No Research Data Available for "Alanine, N-piperonyl-" and Cellular Transport Systems

A thorough review of available scientific literature reveals no published studies investigating the interactions of the chemical compound "Alanine, N-piperonyl-" with cellular transport systems, including P-glycoprotein.

Despite a comprehensive search for research articles and data, no information could be found regarding the molecular interactions or biochemical mechanisms of "Alanine, N-piperonyl-" in the context of cellular transport. This indicates that the effect of this specific compound on transporters such as P-glycoprotein (a member of the ATP-binding cassette (ABC) transporter family) has not been a subject of documented scientific inquiry.

Consequently, it is not possible to provide an article detailing research findings, data tables, or an elucidation of its biochemical mechanisms as requested. The scientific community has not published any data on this particular topic.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Structural Features Governing Biological Activity

The N-piperonyl-alanine scaffold is comprised of three key components: the piperonyl moiety, the alanine (B10760859) core, and the N-substitution pattern. Each of these plays a crucial role in defining the molecule's interaction with biological targets.

The piperonyl group, a 1,3-benzodioxole (B145889) ring system, is a well-known pharmacophore found in numerous natural and synthetic bioactive compounds. Its presence in the N-piperonyl-alanine structure is anticipated to significantly contribute to the molecule's pharmacological effects. The piperonyl moiety is known to be a substrate and inhibitor of cytochrome P450 enzymes, which can modulate the metabolism of the compound and potentially lead to drug-drug interactions.

Furthermore, the piperonyl ring system can engage in various non-covalent interactions with biological targets, including van der Waals forces, hydrophobic interactions, and pi-stacking. Studies on piperine (B192125), an alkaloid containing a piperonyl group, have demonstrated a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects. researchgate.netresearchgate.net These activities are often attributed to the interactions of the piperonyl moiety with specific receptors and enzymes. For instance, piperine has been shown to modulate the activity of GABA-A receptors, contributing to its anticonvulsant properties. mdpi.com

Alanine, with the exception of glycine (B1666218), is the simplest chiral amino acid. The stereochemistry at the alpha-carbon of the alanine core is a critical determinant of molecular recognition by biological targets such as enzymes and receptors. nih.gov Naturally occurring amino acids are predominantly in the L-configuration. However, the incorporation of D-amino acids can have profound effects on the biological activity and metabolic stability of a peptide or amino acid derivative.

The spatial arrangement of the carboxyl, amino, and methyl groups of alanine dictates how the molecule fits into a binding pocket. The use of either L-alanine or D-alanine in the N-piperonyl-alanine scaffold would result in two distinct enantiomers with potentially different pharmacological profiles. It is well-established in drug design that enantiomers can exhibit different potencies, efficacies, and even different types of biological activity. Therefore, the specific stereochemistry of the alanine component is a key factor to consider in the design of bioactive N-piperonyl-alanine analogues.

The nature of the substituent attached to the nitrogen atom of the alanine moiety can significantly influence the compound's physicochemical properties and, consequently, its bioactivity. Variations in the N-substitution pattern can affect factors such as lipophilicity, hydrogen bonding capacity, and steric bulk.

For instance, in a study of N-substituted glycine derivatives, it was found that increasing the length of the aliphatic N-substituent altered the lipophilicity and solubility, which in turn affected their interaction with biological macromolecules like DNA and human serum albumin (HSA). nih.gov Similarly, N-acylation of amino acid derivatives has been shown to impact their anticonvulsant activity. nih.gov Therefore, systematic modification of the N-substituent in the N-piperonyl-alanine structure would be a crucial strategy for optimizing its biological potency and selectivity.

Table 1: Hypothetical Influence of N-Substituents on the Bioactivity of N-Piperonyl-Alanine Analogues

N-Substituent (R)Expected Effect on LipophilicityPotential Impact on Bioactivity
MethylSlight increaseMay enhance membrane permeability
EthylModerate increaseCould improve binding to hydrophobic pockets
PhenylSignificant increaseMay introduce pi-stacking interactions
AcetylDecreaseCould alter hydrogen bonding capacity

This table is illustrative and based on general principles of medicinal chemistry. Actual effects would need to be determined experimentally.

Development of Predictive QSAR Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to predict the biological activity of compounds based on their physicochemical properties or "descriptors." The development of a robust QSAR model for N-piperonyl-alanine analogues would be a valuable tool for virtual screening and lead optimization.

A typical QSAR study involves the following steps:

Data Set Selection: A series of N-piperonyl-alanine analogues with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, are calculated for each analogue.

Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For example, a QSAR study on aryl-substituted alanine analogs revealed that hydrophobicity and the aromatic dipole moment were key determinants of their antigelling activity. nih.gov A similar approach could be applied to N-piperonyl-alanine derivatives to identify the key molecular features driving a specific biological response.

Table 2: Key Descriptor Classes for QSAR Modeling of N-Piperonyl-Alanine Analogues

Descriptor ClassExamplesRelevance to Bioactivity
Electronic Dipole moment, Partial chargesGoverns electrostatic interactions with the target.
Steric Molecular volume, Surface areaInfluences the fit of the molecule in the binding site.
Hydrophobic LogP, Molar refractivityAffects membrane permeability and hydrophobic interactions.
Topological Connectivity indicesDescribes the branching and shape of the molecule.

Rational Design Principles for Novel Bioactive Compounds Based on N-Piperonyl Alanine Scaffold

The insights gained from SAR and QSAR analyses provide a solid foundation for the rational design of novel bioactive compounds. The goal is to systematically modify the N-piperonyl-alanine scaffold to enhance its desired pharmacological properties while minimizing off-target effects. nih.gov

Key design principles would include:

Piperonyl Moiety Modification: Introducing substituents on the benzodioxole ring could modulate electronic properties and metabolic stability.

Stereochemical Control: Synthesis and evaluation of both L- and D-alanine enantiomers to identify the more active and stable isomer.

N-Substituent Exploration: A diverse range of substituents should be explored at the nitrogen atom to optimize lipophilicity, hydrogen bonding, and steric interactions. This could involve the introduction of small alkyl groups, aromatic rings, or functional groups capable of specific interactions with the target.

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physicochemical properties but may lead to improved activity or reduced toxicity.

By applying these principles in an iterative cycle of design, synthesis, and biological evaluation, it is possible to develop novel N-piperonyl-alanine derivatives with enhanced therapeutic potential.

Future Research Directions and Potential Applications in Chemical Biology

N-Piperonyl Alanine (B10760859) as a Scaffold for Bioactive Probe Development

The development of bioactive probes is a cornerstone of chemical biology, enabling the visualization, identification, and functional characterization of biomolecules within their native cellular environment. The structure of N-piperonyl alanine makes it an excellent scaffold for the creation of such probes. The piperonyl group, with its rigid, planar structure derived from the natural alkaloid piperine (B192125), can serve as a core pharmacophore, while the alanine portion provides a convenient point for chemical modification and linkage to reporter groups. nih.govnih.gov

Future research is likely to focus on synthesizing a library of N-piperonyl alanine derivatives. These derivatives could incorporate a range of functionalities, including:

Fluorophores: For tracking the localization and movement of the probe within cells.

Photoaffinity labels: To covalently link the probe to its biological target upon photoactivation, facilitating target identification.

Biotin tags: For the purification and enrichment of target proteins.

The synthesis of these probes would likely follow established methodologies for peptide and amino acid conjugation. mdpi.com For instance, the carboxyl group of N-piperonyl alanine could be activated and coupled with various reporter molecules containing a primary amine. The resulting library of probes could then be screened in high-throughput assays to identify compounds that interact with specific cellular targets.

Table 1: Potential Modifications of the N-Piperonyl Alanine Scaffold for Bioactive Probe Development

Modification Type Functional Group Application
Fluorescent Labeling Fluorescein, Rhodamine Live-cell imaging, Fluorescence microscopy
Affinity Tagging Biotin, Desthiobiotin Target protein pull-down and identification
Photo-crosslinking Benzophenone, Aryl azide Covalent capture of binding partners

| Bio-orthogonal Handles | Alkyne, Azide | Click chemistry-based labeling and functionalization |

Exploration of Novel Biochemical Targets and Pathways

A key application of N-piperonyl alanine-based probes will be the identification of novel biochemical targets and the elucidation of their roles in cellular pathways. The piperonyl moiety is known to interact with a variety of biological targets. For example, derivatives of piperine have been shown to possess antileishmanial, antimalarial, and anticancer activities. nih.govnih.govnih.gov The mechanism of action for these compounds often involves interaction with specific enzymes or signaling proteins.

By using N-piperonyl alanine probes in cell-based screening assays, researchers can identify new proteins and pathways that are modulated by this chemical scaffold. For example, a fluorescently labeled N-piperonyl alanine probe could be used in high-content imaging screens to identify compounds that alter subcellular structures or signaling events. Once a "hit" is identified, photoaffinity labeling or affinity purification could be employed to isolate and identify the specific protein target.

One promising area of investigation is the interaction of piperonyl-containing compounds with metabolic enzymes. Studies on piperoyl-amino acid conjugates have demonstrated their potential to inhibit parasitic growth, suggesting interference with essential metabolic pathways in these organisms. nih.gov For instance, piperoyl-valine methyl ester was found to be a potent inhibitor of Leishmania donovani amastigotes. nih.gov This suggests that N-piperonyl alanine derivatives could be developed as selective inhibitors of parasitic enzymes, providing a starting point for the development of new anti-infective agents.

Table 2: Examples of Biological Activities of Piperoyl-Amino Acid Conjugates

Compound Biological Activity Target Organism Reference
Piperoyl-valine methyl ester Antileishmanial (IC50 = 0.075 mM) Leishmania donovani nih.gov

Integration of N-Piperonyl Alanine Derivatives into Advanced Chemical Biology Toolboxes

The ultimate goal for any new class of chemical probes is their integration into the broader toolbox available to chemical biologists. N-piperonyl alanine derivatives have the potential to become valuable additions to this toolbox, offering unique properties and capabilities. Their modular nature allows for the systematic variation of both the amino acid and the piperonyl components, enabling the fine-tuning of their biological activity and target selectivity. mdpi.com

The incorporation of non-canonical amino acids and peptide modifications is a rapidly advancing area of chemical biology. mdpi.com N-piperonyl alanine fits well within this paradigm, representing a non-canonical amino acid that can be incorporated into peptides to create novel peptidomimetics with enhanced stability and cell permeability. nih.gov These modified peptides could be designed to target protein-protein interactions that are often considered "undruggable" with traditional small molecules. mdpi.com

Future work will likely involve the development of robust synthetic routes for the production of a diverse range of N-piperonyl alanine building blocks. These building blocks could then be made commercially available, allowing researchers from various disciplines to incorporate them into their own research programs. The availability of these tools will undoubtedly accelerate the discovery of new biological insights and the development of novel therapeutic strategies.

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